Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309928
InChI: InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H15BrO3
Molecular Weight: 287.15 g/mol

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18309928

Molecular Formula: C12H15BrO3

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
IUPAC Name ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3
Standard InChI Key KANXWCMSDOSOJT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)O

Introduction

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters. It features a bromo substituent on a phenyl ring, a hydroxyl group, and an ester functional group. This unique structure makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.

Synthesis and Production

The synthesis of Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield during production. Advanced monitoring techniques help reduce production costs while ensuring high purity of the final product.

Biological Activity and Potential Applications

Research indicates that Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate exhibits biological activity relevant in medicinal chemistry. Its structural components suggest potential interactions with biological targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, which can influence its bioavailability and interaction with cellular targets. Studies on similar compounds have shown potential cytotoxic effects and enzyme inhibition, indicating that this compound may also possess therapeutic properties.

Interaction Studies

Interaction studies involving Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate focus on its binding affinity to specific molecular targets. Preliminary research suggests that it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and hydroxyl group plays crucial roles in determining its binding characteristics and specificity towards biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoateC14_{14}H19_{19}BrO3_{3}Different alkyl substituent on the phenyl ring
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoateC12_{12}H15_{15}BrO3_{3}Different positioning of bromine on the phenyl ring
Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoateC12_{12}H15_{15}ClO3_{3}Chlorine substitution affects reactivity

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